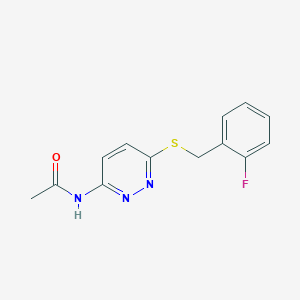

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3OS/c1-9(18)15-12-6-7-13(17-16-12)19-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJSZSDBORVELX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent.

Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group is introduced by reacting the pyridazine derivative with 2-fluorobenzylthiol under suitable conditions, such as the presence of a base like sodium hydride.

Acetylation: The final step involves the acetylation of the pyridazine derivative to form N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide. This can be achieved using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production methods for N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

Substitution: The fluorobenzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide has been investigated for its potential as a lead compound in drug development. Its unique structure may allow it to act as an inhibitor for specific enzymes or receptors involved in disease pathways, particularly in cancer and bacterial infections .

2. Anticancer Activity

Research indicates that compounds similar to N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of this compound have shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting that they may interfere with critical signaling pathways involved in tumor growth .

3. Enzyme Inhibition Studies

The compound's interactions with biological macromolecules have been studied using molecular docking simulations, which predict binding affinities with target proteins. Experimental methods like surface plasmon resonance provide quantitative data on binding interactions, helping elucidate the mechanism of action . Such studies are crucial for understanding how the compound can be optimized for therapeutic use.

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide, researchers evaluated its effects on several cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.

Case Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with α-glucosidase, an enzyme implicated in diabetes management. Preliminary findings showed that N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide could inhibit this enzyme's activity, highlighting its potential application in managing glucose levels in diabetic patients .

Mechanism of Action

The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical structural variations between the target compound and its analogs:

Pharmacological Targets

- Fluorinated Analogs: The 2-fluorobenzyl group in the target compound may improve blood-brain barrier penetration or metabolic stability compared to non-fluorinated analogs (e.g., ’s thiophene derivative) .

- Thiadiazole vs. Thioether : CB-839’s thiadiazole moiety enhances glutaminase binding, whereas the target compound’s simpler thioether may prioritize solubility .

Biological Activity

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is characterized by its unique structural features, including a pyridazine ring and a thioether linkage with a 2-fluorobenzyl group, which are believed to enhance its biological efficacy.

The biological activity of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit certain enzymes and receptors involved in cellular signaling pathways, leading to the suppression of cancer cell proliferation. Preliminary studies suggest that it disrupts normal cellular functions through interactions with key biochemical pathways, although the exact mechanisms remain to be fully elucidated.

Biological Activity Overview

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide has shown significant biological activity in various studies:

- Cytotoxicity : The compound exhibits cytotoxic effects against multiple human cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : It may inhibit the activity of specific kinases and enzymes associated with tumor growth and metastasis .

- Binding Affinity : Interaction studies indicate that it binds effectively to various biological targets, which may contribute to its therapeutic potential .

Comparative Analysis

To contextualize the biological activity of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide | Morpholine ring, imidazo-thiazole | Cytotoxic against cancer cell lines |

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Imidazo-thiazole, piperazine | Higher inhibition on VEGFR2 |

| N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{5-[3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazole}acetamide | Pyrazole ring | Antiplatelet activity |

This table illustrates how N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide compares with other compounds that share similar structural motifs but exhibit distinct biological activities.

Case Studies and Experimental Findings

Recent studies have explored the biological effects of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide in various experimental setups:

- In Vitro Studies : Various human cancer cell lines were treated with different concentrations of the compound. Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potency against specific cancer types.

- Mechanistic Studies : Investigations into the compound's mechanism revealed that it may interfere with cell cycle progression and induce apoptosis in sensitive cancer cells. This was assessed through assays measuring cell viability and apoptosis markers .

- Molecular Docking Simulations : Computational studies have predicted the binding affinities of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide to several target proteins involved in cancer signaling pathways. These simulations provide insights into how structural modifications might enhance or reduce efficacy against specific targets .

Q & A

Basic: What synthetic methodologies are recommended for N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis involves nucleophilic substitution at the pyridazine ring followed by thioether formation and acetamide coupling. Key steps include:

- Thiolation : Reacting 3-aminopyridazine with 2-fluorobenzyl bromide in DMF at 60–80°C under nitrogen.

- Acetylation : Using acetyl chloride in the presence of triethylamine to form the acetamide moiety.

Critical conditions include solvent polarity (DMF enhances reactivity), temperature control (±2°C), and reaction time (12–24 hours). Purity is monitored via HPLC (>95%) and NMR .

Advanced: How can researchers resolve contradictions in reported optimal solvent systems for thioether bond formation in analogous compounds?

Conflicting reports on solvents (e.g., DMF vs. THF) may arise from substrate solubility or steric effects. A systematic approach includes:

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. ethers (THF) with kinetic monitoring via TLC/HPLC.

- Post-Reaction Analysis : Compare yields and byproduct profiles. Studies suggest DMF improves kinetics but may require silica gel chromatography for purification .

Basic: Which analytical techniques are essential for characterizing this compound and confirming structural integrity?

- NMR Spectroscopy : 1H/13C NMR identifies thioether (δ 3.8–4.2 ppm) and acetamide (δ 2.1 ppm) groups.

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ = 332.08).

- HPLC : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Advanced: What experimental strategies address conflicting mechanistic data (apoptosis vs. kinase inhibition) in biological studies?

- Orthogonal Assays : Use Annexin V/PI staining for apoptosis and kinase profiling (e.g., ADP-Glo™).

- Target Validation : siRNA knockdown of suspected kinases (e.g., EGFR) followed by viability assays.

- Computational Docking : Predict binding affinities to apoptosis regulators (Bcl-2) or kinase domains .

Basic: What biological activities are reported for structurally similar compounds, and what model systems were used?

Analogues exhibit:

- Anticancer Activity : IC50 = 8–15 µM in MCF-7 (breast cancer) via MTT assays.

- Antibacterial Effects : MIC = 32 µg/mL against S. aureus (agar diffusion).

- Mechanistic Insights : Flow cytometry confirmed G1 cell cycle arrest in A549 cells .

Advanced: How can low yields in the final acetamide coupling step be optimized?

- Coupling Reagents : Compare EDCI, HOBt, or DCC in anhydrous DCM.

- Microwave Assistance : Reduce reaction time from 12h to 2h at 80°C.

- Pre-Activation : Convert carboxylic acid to acyl chloride before coupling .

Basic: What stability considerations are critical for handling and storage?

- Degradation Risks : Hydrolysis of acetamide (pH > 10) and thioether oxidation.

- Storage : -20°C under argon with desiccants. Add antioxidants (0.1% BHT) to DMSO stock solutions .

Advanced: How can SAR studies resolve conflicting data on the 2-fluorobenzyl moiety’s role in target binding?

- Competitive Binding Assays : Compare fluorinated vs. non-fluorinated analogues using SPR or ITC.

- Structural Analysis : Co-crystallize with target proteins (e.g., kinases) for X-ray diffraction.

- Molecular Dynamics : Simulate fluorine’s electrostatic effects on binding pocket interactions .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

- Hepatotoxicity : Primary rat hepatocytes or HepG2 cells (LDH leakage assays).

- Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology .

Advanced: How can researchers validate off-target effects identified in computational toxicity predictions?

- Panels : Screen against 50+ kinases/pharmacologically relevant targets (Eurofins).

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways.

- Metabolomics : LC-MS profiling to detect lipid peroxidation or glutathione depletion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.